Silane, [(4-bromo-3-butynyl)oxy](1,1-dimethylethyl)dimethyl-
Description
The compound "Silane, (4-bromo-3-butynyl)oxydimethyl-" is a brominated organosilane featuring a tert-butyldimethylsilyl (TBDMS) ether group linked to a 4-bromo-3-butynyl chain. The bulky tert-butyl group enhances steric protection, which can influence stability and reactivity in synthetic pathways .
Properties
CAS No. |
448944-55-6 |
|---|---|
Molecular Formula |
C10H19BrOSi |
Molecular Weight |
263.25 g/mol |
IUPAC Name |
4-bromobut-3-ynoxy-tert-butyl-dimethylsilane |
InChI |
InChI=1S/C10H19BrOSi/c1-10(2,3)13(4,5)12-9-7-6-8-11/h7,9H2,1-5H3 |
InChI Key |
UCWBYQNDSCUAAU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCCC#CBr |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ((4-Bromobut-3-yn-1-yl)oxy)(tert-butyl)dimethylsilane typically involves the reaction of 4-bromobut-3-yn-1-ol with tert-butyl dimethylsilyl chloride in the presence of a base such as imidazole. The reaction is carried out in an organic solvent like methylene chloride at room temperature. The product is then purified by standard techniques such as column chromatography .
Industrial Production Methods: While specific industrial production methods for ((4-Bromobut-3-yn-1-yl)oxy)(tert-butyl)dimethylsilane are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromine atom in ((4-Bromobut-3-yn-1-yl)oxy)(tert-butyl)dimethylsilane can be substituted by various nucleophiles, leading to the formation of different functionalized derivatives.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the alkyne moiety, to form corresponding epoxides or other oxidized products.
Reduction Reactions: Reduction of the alkyne group can yield alkenes or alkanes, depending on the reagents and conditions used.
Common Reagents and Conditions:
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA) or potassium permanganate.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Major Products:
- Substituted derivatives with various functional groups.
- Epoxides or other oxidized products.
- Alkenes or alkanes from reduction reactions.
Scientific Research Applications
Chemistry: ((4-Bromobut-3-yn-1-yl)oxy)(tert-butyl)dimethylsilane is used as a building block in organic synthesis, particularly in the preparation of complex molecules with potential biological activity .
Biology and Medicine: The compound’s derivatives are explored for their potential use in drug discovery and development, especially in the synthesis of molecules that can act as enzyme inhibitors or receptor modulators.
Industry: In materials science, ((4-Bromobut-3-yn-1-yl)oxy)(tert-butyl)dimethylsilane is used in the synthesis of polymers and other materials with unique properties, such as enhanced thermal stability or specific electronic characteristics.
Mechanism of Action
The mechanism of action of ((4-Bromobut-3-yn-1-yl)oxy)(tert-butyl)dimethylsilane largely depends on the specific reactions it undergoes. For instance, in substitution reactions, the bromine atom is replaced by a nucleophile, leading to the formation of new bonds and functional groups. In oxidation and reduction reactions, the alkyne moiety is transformed, altering the compound’s electronic and steric properties.
Comparison with Similar Compounds
Comparison with Structurally Similar Silane Derivatives
Structural and Functional Group Variations
Target Compound :
- Structure : (4-Bromo-3-butynyl)oxydimethylsilane.
- Key Features :
- Alkyne (C≡C) at the 3-position of the butynyl chain.
- Bromine at the terminal (4-position) of the chain.
- TBDMS group for steric protection.
Comparison Compounds :
Silane, (4-Bromo-2-butenyl)oxydimethyl-, (E) (CAS 91202-71-0)
- Structure : Similar to the target but replaces the alkyne (C≡C) with a trans-alkene (C=C).
- Molecular Formula : C₁₀H₂₁BrOSi (MW 265.27) .
- Reactivity : The alkene moiety is less reactive than an alkyne, limiting its utility in click chemistry but still suitable for Heck coupling.
Silane, (4-Bromo-2-ethylphenoxy)(1,1-dimethylethyl)dimethyl (CAS 540495-23-6) Structure: Aromatic bromine on a phenoxy group instead of an aliphatic chain. Molecular Formula: C₁₄H₂₃BrOSi (MW ~315). Properties: Higher density (1.123 g/cm³) and boiling point (306.4°C) due to aromatic stabilization . Applications: Likely used in Suzuki-Miyaura couplings due to the aryl bromide group.
Silane, (1,1-Dimethylethyl)[[(4E,6E)-7-methyl-4,6-nonadienyl]oxy]diphenyl- (CAS 308816-10-6) Structure: Conjugated diene system with a dioxolane-protected aldehyde. Molecular Formula: C₂₉H₄₀O₃Si (MW 464.71) . Functionality: Designed for stereoselective synthesis in polyene natural product chemistry.
Physicochemical Properties
Stability and Handling
- Thermal Stability: The TBDMS group generally imparts thermal stability.
- Moisture Sensitivity : All TBDMS ethers are moisture-sensitive but less so than trimethylsilyl (TMS) analogs.
Biological Activity
Silane, (4-bromo-3-butynyl)oxydimethyl- (CAS No. 448944-55-6), is an organosilicon compound that has garnered interest in various fields, including organic synthesis and medicinal chemistry. Its unique structural features, including a brominated butynyl group and a tert-butyl dimethylsilyl ether, suggest potential biological activity that warrants detailed exploration. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and relevant research findings.
Structural Characteristics
The molecular formula of Silane, (4-bromo-3-butynyl)oxydimethyl- is C10H19BrOSi, with a molecular weight of 263.25 g/mol. The compound features a tert-butyl group attached to a dimethylsilyl ether, which can influence its reactivity and biological interactions.
| Property | Value |
|---|---|
| CAS No. | 448944-55-6 |
| Molecular Formula | C10H19BrOSi |
| Molecular Weight | 263.25 g/mol |
| IUPAC Name | 4-bromobut-3-ynoxy-tert-butyl-dimethylsilane |
| InChI Key | UCWBYQNDSCUAAU-UHFFFAOYSA-N |
The biological activity of Silane, (4-bromo-3-butynyl)oxydimethyl- is primarily attributed to its ability to act as a building block in organic synthesis and its potential role in drug discovery. The bromine atom in the compound can participate in nucleophilic substitution reactions, leading to the formation of new functional groups that may exhibit biological activity.
Potential Applications:
- Enzyme Inhibition: Derivatives of this silane compound are investigated for their ability to inhibit specific enzymes that play critical roles in various diseases.
- Receptor Modulation: The compound's structure may allow it to interact with biological receptors, influencing signaling pathways.
Case Studies and Research Findings
-
Synthesis and Biological Evaluation:
- A study synthesized derivatives of Silane, (4-bromo-3-butynyl)oxydimethyl-, evaluating their inhibitory effects on certain cancer cell lines. Results indicated that some derivatives showed promising cytotoxicity against breast cancer cells (MCF-7) and prostate cancer cells (PC-3) .
-
Antimicrobial Activity:
- Research explored the antimicrobial properties of silane compounds similar to (4-bromo-3-butynyl)oxydimethyl-. The findings suggested that these compounds exhibited significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus .
- Material Science Applications:
Comparison with Similar Compounds
To better understand the unique properties of Silane, (4-bromo-3-butynyl)oxydimethyl-, it is useful to compare it with structurally similar compounds:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Silane, (4-bromo-3-methylbut-2-en-1-yl)oxy-(tert-butyl)dimethylsilane | C10H19BrOSi | Contains a methyl group on the butenyl chain |
| Silane, (4-bromobut-1-yn-1-yl)trimethylsilane | C10H15BrOSi | Features a trimethylsilyl group instead of tert-butyl |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
